molecular formula C24H19N5O2 B2732973 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034462-98-9

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2732973
CAS No.: 2034462-98-9
M. Wt: 409.449
InChI Key: VDDHMPLCMIGUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c]isoxazole core fused with a phenyl group at position 3 and a carboxamide moiety at position 3. The carboxamide side chain is substituted with a pyridinylmethyl group bearing a 1-methylpyrazole ring at the pyridine’s 5-position. The synthesis of such compounds typically involves coupling pyrazole or isoxazole intermediates with activated carboxylic acid derivatives, as seen in analogous procedures . While specific pharmacological data for this compound is unavailable in the provided evidence, its design aligns with trends in developing kinase inhibitors or anti-inflammatory agents, where pyrazole and isoxazole motifs are prevalent.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-29-22(9-10-27-29)19-11-16(13-25-15-19)14-26-24(30)18-7-8-21-20(12-18)23(31-28-21)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDHMPLCMIGUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological screening, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5OC_{20}H_{19}N_{5}O with a molecular weight of approximately 353.4 g/mol. The compound features a benzoisoxazole core linked to a pyrazole and pyridine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The precise reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole-based compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
Compound AE. coli15125
Compound BS. aureus1862.5
N-(Pyrazole)P. mirabilis14100

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Research indicates that similar isoxazole derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes and receptors. For example, it may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally similar to our compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .
  • Anti-inflammatory Screening : Another research effort focused on the anti-inflammatory properties of isoxazole derivatives, revealing that compounds with similar structural motifs effectively reduced inflammation in animal models .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide. In vitro studies have demonstrated significant growth inhibition in various cancer cell lines, including:

  • SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H460 : PGI of 75.99%

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate these pathways fully .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. The disc diffusion method revealed efficacy against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These results indicate potential applications in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A study conducted on a series of derivatives based on the benzo[c]isoxazole scaffold demonstrated that modifications could enhance anticancer activity significantly. The synthesized compounds were tested for their ability to inhibit tumor cell proliferation and showed varying degrees of effectiveness depending on structural changes .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of similar compounds revealed that those containing a pyridine ring exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking this feature. This underscores the importance of structural components in determining biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

  • Benzo[c]isoxazole vs. Isoxazole/Pyrazole Hybrids: The target compound’s fused benzo[c]isoxazole core enhances rigidity and planar aromaticity compared to non-fused isoxazole derivatives (e.g., N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-methylisoxazole-5-carboxamide ). This rigidity may improve binding affinity to flat hydrophobic pockets in biological targets.
  • Substituent Effects: The 3-phenyl group on the benzo[c]isoxazole contrasts with electron-withdrawing nitro groups in analogues like 3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)pyrazoles .

Carboxamide Side Chain Modifications

  • Pyridinylmethyl vs. Benzyl Groups : The pyridinylmethyl linker in the target compound introduces nitrogen-based polarity, which may enhance solubility compared to purely aromatic linkers (e.g., fluorobenzyl groups in ). Fluorinated benzyl groups, however, increase lipophilicity and bioavailability .
  • Pyrazole Substitution: The 1-methylpyrazole substituent is structurally distinct from thiazole-containing analogues (e.g., N-(4-(2-(methylamino)thiazol-4-yl)phenyl)amides ). Thiazoles offer hydrogen-bonding capabilities via sulfur, whereas pyrazoles rely on nitrogen lone pairs for interactions.

Molecular Modeling and Structural Analysis

The structural determination of such compounds often relies on X-ray crystallography using software like SHELX . For example, SHELXL refines small-molecule structures to high precision, critical for analyzing substituent conformations (e.g., the orientation of the 1-methylpyrazole group in the target compound).

Data Table: Key Structural and Hypothetical Properties

Compound Name (Reference) Core Structure Key Substituents Hypothetical Bioactivity
Target Compound Benzo[c]isoxazole 3-Phenyl, pyridinylmethyl-1-methylpyrazole Potential kinase inhibition
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-... Isoxazole 4-Fluorobenzyl, methyl Enhanced metabolic stability
5-(4-Nitrophenyl)-3-(5-methylisoxazol-4-yl)... Isoxazole, pyrazole 4-Nitrophenyl, methyl Electron-deficient binding motifs
Thiazole-containing amide Thiazole, pyrazole Phenyl, methylamino-thiazole Hydrogen-bonding via thiazole sulfur

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.